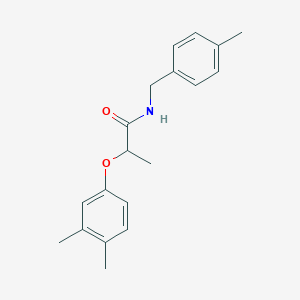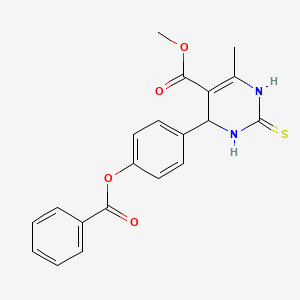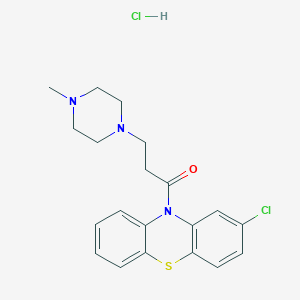
1-(2-Chlorophenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride
Overview
Description
1-(2-Chlorophenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-10-[3-(4-methyl-1-piperazinyl)propanoyl]-10H-phenothiazine hydrochloride is 423.0938889 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Effects
Phenothiazine Derivatives in Neuropsychiatric Disorders : Phenothiazine derivatives, including 2-chloro-10-[3-(4-methyl-1-piperazinyl)propanoyl]-10H-phenothiazine hydrochloride, have been utilized for treating various neuropsychiatric disorders. Their effectiveness as antiemetics, analgesics, and sedatives has been noted (Zatuchni & Miller, 1954).
Phenothiazine Derivatives in Psychiatric Illness Treatment : These compounds have been used for managing psychiatric illnesses, showing promise in conditions like manic-depressive psychoses and schizophrenia (Bower, 1954).
Molecular and Cellular Interactions
Molecular Dynamics Simulations : Theoretical analyses, including density functional theory (DFT) and molecular dynamics (MD) simulations, have been conducted on phenothiazine derivatives. These studies provide insights into their interactions at the molecular level, potentially contributing to new applications in drug design (Al‐Otaibi et al., 2022).
Binding Affinity and Cross-Linking Studies : Research on various photoactive phenothiazines has revealed their potential in inhibiting calmodulin-mediated activation, indicating the importance of these compounds in neuropharmacology (Golinski et al., 1995).
Potential for Drug Repurposing
Antitumor Properties : Studies have shown that certain phenothiazines, traditionally used as antipsychotics, exhibit antitumor effects. This presents a potential for repurposing these drugs for cancer therapy, as demonstrated in studies targeting various signaling pathways in cancer cells (Wu et al., 2016).
Neuroprotective Actions : Methylene blue, a phenothiazine derivative, has been studied for its neuroprotective actions. It functions as an alternative mitochondrial electron transfer carrier, suggesting its potential application in neurodegenerative diseases (Poteet et al., 2012).
Autophagic Cell Death in Cancer Therapy : The antipsychotic agent chlorpromazine, a phenothiazine derivative, induces autophagic cell death in glioma cells by inhibiting the Akt/mTOR pathway. This suggests its potential use in developing novel anticancer strategies (Shin et al., 2013).
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-22-10-12-23(13-11-22)9-8-20(25)24-16-4-2-3-5-18(16)26-19-7-6-15(21)14-17(19)24;/h2-7,14H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTAEDSQNSGXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4053054.png)
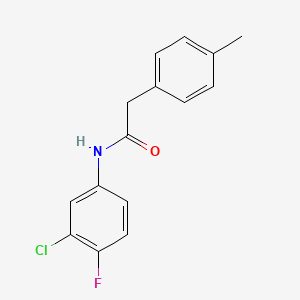
![6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4053062.png)
![1-isobutyl-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4053068.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4053070.png)
![2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4053071.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053084.png)
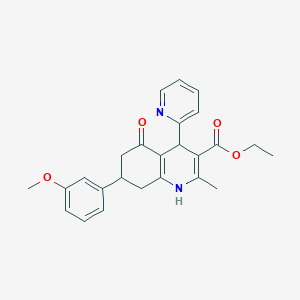

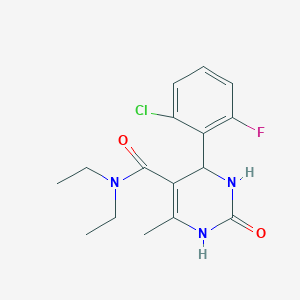
![5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B4053113.png)
